Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dovitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole and quinolinone moieties, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Dovitinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Dovitinib undergoes various chemical reactions, including:
Oxidation: Dovitinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone moiety.
Substitution: Substitution reactions can occur at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Dovitinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RTKs.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, acute myeloid leukemia, and multiple myeloma
Mechanism of Action
Dovitinib exerts its effects by inhibiting multiple RTKs involved in tumor growth and angiogenesis. It strongly binds to FGFR3 and inhibits its phosphorylation, leading to the inhibition of tumor cell proliferation and induction of tumor cell death. Additionally, Dovitinib inhibits other RTKs, including VEGFR, PDGFR, and c-KIT, resulting in reduced cellular proliferation and angiogenesis .
Comparison with Similar Compounds
Sunitinib: Another multi-targeted RTK inhibitor with similar targets but different potency and selectivity profiles.
Sorafenib: Inhibits multiple RTKs, including VEGFR and PDGFR, but has a different chemical structure and spectrum of activity.
Pazopanib: Targets VEGFR, PDGFR, and c-KIT, with a distinct mechanism of action and clinical applications
Uniqueness of Dovitinib: Dovitinib’s uniqueness lies in its broad spectrum of RTK inhibition, particularly its potent activity against FGFRs. This makes it a valuable tool in studying RTK-related pathways and a promising candidate for targeted cancer therapies .
Properties
CAS No. |
171261-33-9 |
---|---|
Molecular Formula |
C52H56BF24N |
Molecular Weight |
1161.8 g/mol |
IUPAC Name |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
InChI |
InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1 |
InChI Key |
GPEJTNCVDBQEMF-UHFFFAOYSA-N |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.